molecular formula C15H28N2O4 B2564399 Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate CAS No. 1501682-04-7

Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate

Cat. No.: B2564399
CAS No.: 1501682-04-7
M. Wt: 300.399
InChI Key: QYMVZTXETFBKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H28N2O4 and its molecular weight is 300.399. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Protective Effects

Tert-butyl compounds, such as tert-butyl-4-hydroxyanisole (BHA), have been shown to enhance the activity of enzymes like NAD(P)H:quinone reductase in mouse tissues, suggesting a role in protecting against chemical carcinogenesis and toxicity. The increased activity of detoxification enzymes like epoxide hydrolase, glutathione S-transferase, and quinone reductase by BHA and related compounds indicates their potential in anticarcinogenic mechanisms and the detoxification of xenobiotics (Benson, Hunkeler, & Talalay, 1980), (Cha & Heine, 1982).

Anticonvulsant Activity

Compounds structurally similar to tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate, such as aminoisopropanoloxy derivatives of 2-xanthone, have demonstrated potential anticonvulsant activity in preclinical studies, indicating their utility in managing seizure disorders (Marona, Górka, & Szneler, 1998).

Cannabinoid Receptor Ligands

Certain N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which share structural motifs with this compound, have shown promise as ligands for cannabinoid receptors, suggesting their potential in therapeutic applications targeting these receptors (Silvestri et al., 2010).

Antimicrobial Properties

Research indicates the potential of tert-butyl compounds in antimicrobial applications. For example, a study on peptide deformylase inhibitors, which included a proline-3-alkylsuccinyl hydroxamate derivative with a tert-butyl moiety, showed potent activity against gram-positive and gram-negative bacterial pathogens, highlighting the potential of these compounds in developing future antibacterial drugs (Chen et al., 2004).

Safety and Hazards

The safety and hazards of a compound describe its potential risks and precautions. The safety information for “Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate” includes hazard statements H315, H318, H335, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)9-16-11-7-8-17(10-11)13(19)21-15(4,5)6/h11,16H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMVZTXETFBKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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